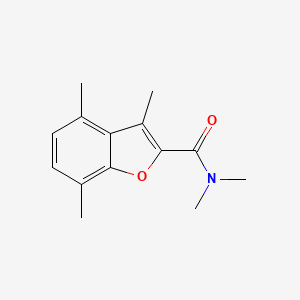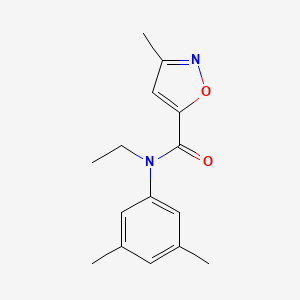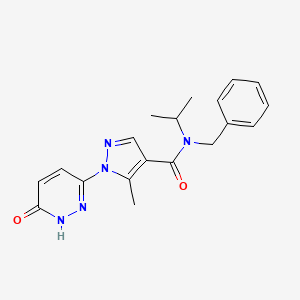![molecular formula C15H25N3O B7547753 1-[2-(Diethylamino)ethyl]-3-(2-phenylethyl)urea](/img/structure/B7547753.png)
1-[2-(Diethylamino)ethyl]-3-(2-phenylethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(Diethylamino)ethyl]-3-(2-phenylethyl)urea, also known as DEET, is a widely used insect repellent. DEET was first developed by the United States Army in 1946 and has since become one of the most effective insect repellents available. DEET is used to repel a wide range of insects, including mosquitoes, ticks, and fleas.
Mecanismo De Acción
The mechanism of action of 1-[2-(Diethylamino)ethyl]-3-(2-phenylethyl)urea is not fully understood. It is believed that 1-[2-(Diethylamino)ethyl]-3-(2-phenylethyl)urea works by interfering with the insect's ability to detect human odors. 1-[2-(Diethylamino)ethyl]-3-(2-phenylethyl)urea may also interfere with the insect's ability to detect carbon dioxide, which is a key attractant for many insects.
Biochemical and Physiological Effects:
1-[2-(Diethylamino)ethyl]-3-(2-phenylethyl)urea has been shown to have low toxicity in mammals. However, some studies have suggested that 1-[2-(Diethylamino)ethyl]-3-(2-phenylethyl)urea may have neurotoxic effects in certain animal models. 1-[2-(Diethylamino)ethyl]-3-(2-phenylethyl)urea has also been shown to have a mild irritant effect on human skin.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[2-(Diethylamino)ethyl]-3-(2-phenylethyl)urea is a highly effective insect repellent and is widely used in laboratory experiments involving insects. However, 1-[2-(Diethylamino)ethyl]-3-(2-phenylethyl)urea may interfere with certain assays that rely on the detection of human odors or carbon dioxide.
Direcciones Futuras
1. Development of new insect repellents with improved safety and efficacy.
2. Investigation of the mechanism of action of 1-[2-(Diethylamino)ethyl]-3-(2-phenylethyl)urea and other insect repellents.
3. Study of the ecological impact of 1-[2-(Diethylamino)ethyl]-3-(2-phenylethyl)urea and other insect repellents on non-target organisms.
4. Development of new insecticides based on the structure of 1-[2-(Diethylamino)ethyl]-3-(2-phenylethyl)urea.
5. Investigation of the potential use of 1-[2-(Diethylamino)ethyl]-3-(2-phenylethyl)urea as a therapeutic agent for certain diseases.
Métodos De Síntesis
1-[2-(Diethylamino)ethyl]-3-(2-phenylethyl)urea can be synthesized by reacting diethylamine with ethyl chloroformate to form N,N-diethyl carbamate. The N,N-diethyl carbamate is then reacted with 2-phenylethyl isocyanate to form 1-[2-(Diethylamino)ethyl]-3-(2-phenylethyl)urea.
Aplicaciones Científicas De Investigación
1-[2-(Diethylamino)ethyl]-3-(2-phenylethyl)urea has been extensively studied for its insect repellent properties. Studies have shown that 1-[2-(Diethylamino)ethyl]-3-(2-phenylethyl)urea is highly effective at repelling a wide range of insects, including mosquitoes, ticks, and fleas. 1-[2-(Diethylamino)ethyl]-3-(2-phenylethyl)urea has also been studied for its potential use as a pesticide.
Propiedades
IUPAC Name |
1-[2-(diethylamino)ethyl]-3-(2-phenylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O/c1-3-18(4-2)13-12-17-15(19)16-11-10-14-8-6-5-7-9-14/h5-9H,3-4,10-13H2,1-2H3,(H2,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLNOLHXYYYJDAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC(=O)NCCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(Diethylamino)ethyl]-3-(2-phenylethyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(4-methylsulfonylphenyl)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7547676.png)
![[2-[3-(dimethylsulfamoyl)-4-methylanilino]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7547683.png)
![1-(furan-2-ylmethyl)-3-[2-oxo-2-[4-(2-oxo-3H-benzimidazol-1-yl)piperidin-1-yl]ethyl]urea](/img/structure/B7547691.png)
![4-[[(2,5-Dichlorothiophen-3-yl)sulfonylamino]methyl]oxane-4-carboxamide](/img/structure/B7547696.png)
![1-Cyclopropyl-3-[(2-morpholin-4-ylpyridin-3-yl)methyl]urea](/img/structure/B7547706.png)

![N-[1-(pyridin-4-ylmethyl)piperidin-4-yl]-4-pyrimidin-2-ylpiperazine-1-carboxamide](/img/structure/B7547721.png)
![1-cyclohexyl-3-[2-oxo-2-[4-(2-oxo-3H-benzimidazol-1-yl)piperidin-1-yl]ethyl]urea](/img/structure/B7547727.png)
![2-(3,4-dichlorophenyl)-N-[[4-(pyridin-2-ylmethoxy)phenyl]methyl]acetamide](/img/structure/B7547733.png)
![2-bromo-4-methyl-N-[[3-(2-methylpropyl)-1,2,4-oxadiazol-5-yl]methyl]aniline](/img/structure/B7547737.png)

![N-[2-[4-[2-(cyclopropylamino)-2-oxoethoxy]phenyl]ethyl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide](/img/structure/B7547746.png)

